Methyl 4-Isopropyl-2-hydroxybenzoate
Description
Significance of Substituted Benzoic Acid Esters in Chemical Sciences
Substituted benzoic acid esters are a class of organic compounds with profound importance across various scientific and industrial domains. nist.govnih.gov Their versatile nature stems from the combination of an aromatic ring and an ester functional group, which can be modified with various substituents to fine-tune their chemical and physical properties. nih.gov
Historically and currently, these esters are integral to multiple sectors:
Pharmaceuticals and Agrochemicals: Many benzoic acid derivatives serve as precursors or active ingredients in the synthesis of drugs and pesticides. nih.govprepchem.com The modification of the benzene (B151609) ring can lead to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. nih.govatamanchemicals.com
Food and Cosmetics: Esters of p-hydroxybenzoic acid, commonly known as parabens (e.g., Methylparaben), are extensively used as preservatives in food, beverages, and personal care products due to their efficacy against molds, yeasts, and some bacteria. atamanchemicals.comnih.gov
Industrial Applications: They function as key intermediates in the production of dyes, fragrances, and plasticizers. nih.gov For example, glycol and diethyleneglycol benzoates are utilized as plasticizers, which are obtained through the transesterification of methyl benzoate (B1203000). nist.gov
Organic Synthesis: In a laboratory context, the benzoate group serves as a reliable building block in the synthesis of more complex molecules. nist.govnih.gov The esterification of benzoic acids is a fundamental reaction in organic chemistry, with various methods developed to optimize yields and efficiency. cabidigitallibrary.org
The utility of this class of compounds is directly linked to the nature and position of the substituents on the benzoic acid core, which influences everything from their biological activity to their physical state and solubility.
Structural Characteristics of Methyl 4-Isopropyl-2-hydroxybenzoate
The chemical structure of this compound is defined by a benzene ring substituted with three distinct functional groups. The name systematically describes this arrangement:
Benzoate Core: The base molecule is an ester of benzoic acid.
Methyl Ester: The carboxylic acid group of benzoic acid is esterified with a methyl group (-COOCH₃).
2-hydroxy: A hydroxyl group (-OH) is attached to the second carbon of the benzene ring (the ortho position relative to the ester). This feature classifies it as a salicylate (B1505791) derivative.
4-isopropyl: An isopropyl group (-CH(CH₃)₂) is attached to the fourth carbon (the para position relative to the ester).
This specific arrangement of a hydroxyl group ortho to the ester linkage allows for potential intramolecular hydrogen bonding, a characteristic feature of salicylates that can influence properties such as acidity and volatility. The isopropyl group at the para position adds steric bulk and increases the molecule's lipophilicity compared to simpler analogues like methyl salicylate.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₃ | Derived from structural formula. |
| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |
| IUPAC Name | Methyl 2-hydroxy-4-isopropylbenzoate | Systematic name based on structure. |
| CAS Number | Not Found | No specific CAS number identified in public databases. |
Current Gaps and Future Directions in Alkyl Hydroxybenzoate Ester Research
Despite the extensive use and study of certain alkyl hydroxybenzoate esters like the parabens, significant gaps in knowledge remain, particularly concerning less common isomers such as this compound.
A primary research gap is the systematic characterization of the vast number of possible isomers. The biological and chemical properties of hydroxybenzoate esters are highly dependent on the type of alkyl chain and the position of the hydroxyl group. atamanchemicals.com Much of the existing research focuses on the 4-hydroxy (para) isomers due to their commercial importance as preservatives. chemspider.com The properties and potential applications of 2-hydroxy (ortho) and 3-hydroxy (meta) isomers, especially those with branched alkyl groups, are comparatively underexplored.
Future research could be directed toward several key areas:
Systematic Synthesis and Characterization: A fundamental step would be the synthesis and full characterization of less-studied isomers like this compound. This would involve detailing their physicochemical properties and spectroscopic data, providing a foundation for further investigation.
Structure-Activity Relationship (SAR) Studies: By creating a library of related isomers, researchers can conduct comprehensive SAR studies. This would elucidate how variations in substituent position (ortho, meta, para) and alkyl group structure (linear vs. branched, chain length) impact biological activities such as antimicrobial or anti-inflammatory effects.
Exploring Novel Applications: While parabens are known for their preservative qualities, other isomers may possess unique activities. For instance, salicylate-based structures are known for their analgesic and anti-inflammatory properties. Investigating the biological profiles of hybrid structures could lead to the discovery of new therapeutic agents or specialty chemicals.
Metabolism and Biodegradation: Understanding how these compounds are metabolized is crucial. The first step in the degradation of parabens is typically the hydrolysis of the ester bond to produce p-hydroxybenzoic acid. vulcanchem.com Investigating the metabolic pathways and biodegradation rates of less common isomers would be essential for assessing their potential persistence and biological impact.
The study of compounds like this compound represents a move towards a more nuanced understanding of the chemical space occupied by substituted benzoic acid esters, promising new discoveries and applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7,12H,1-3H3 |
InChI Key |
BESUXMIRFZBOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reaction Pathways for Methyl 4 Isopropyl 2 Hydroxybenzoate
Esterification Reactions for Methyl Benzoate (B1203000) Derivatives
The final step in the synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate is typically the esterification of 4-isopropyl-2-hydroxybenzoic acid. This transformation can be achieved through several established methods, each with its own set of advantages and limitations.
Direct Esterification Approaches
Direct esterification, most notably the Fischer-Speier esterification, stands as a fundamental and widely employed method for the synthesis of esters. wikipedia.orgyoutube.com This acid-catalyzed reaction involves the direct reaction of a carboxylic acid with an alcohol, in this case, 4-isopropyl-2-hydroxybenzoic acid with methanol (B129727), to yield the corresponding methyl ester and water. wikipedia.org
The reaction is an equilibrium process, and to drive it towards the formation of the product, it is common to use an excess of the alcohol (methanol) or to remove the water as it is formed, often through azeotropic distillation. cabidigitallibrary.org The presence of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Typical Reaction Conditions for Fischer Esterification:
| Parameter | Condition |
| Reactants | 4-isopropyl-2-hydroxybenzoic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Solvent | Excess Methanol |
| Temperature | Reflux |
| Reaction Time | Several hours |
This table provides a general overview of typical conditions for Fischer esterification.
Transesterification Processes
Catalysts for transesterification can be acidic or basic in nature. Common catalysts include metal alkoxides, such as sodium methoxide, and organometallic compounds. google.com The reaction is also an equilibrium process, and driving it to completion often involves using a large excess of the reactant alcohol. Transesterification is a key reaction in the production of biodiesel and is also relevant in the synthesis of various pharmaceutical and fine chemical products. organic-chemistry.org
Catalytic Strategies in Benzoate Ester Synthesis
The choice of catalyst plays a pivotal role in the efficiency and selectivity of esterification reactions. While traditional mineral acids like sulfuric acid are effective, their corrosive nature and the generation of acidic waste have prompted the development of more environmentally benign and reusable catalysts. mdpi.com
Solid acid catalysts have emerged as a promising alternative. These materials, which include zeolites, ion-exchange resins, and supported acids, offer several advantages such as ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. mdpi.comdergipark.org.tr For instance, zirconia and titania-based solid acids have shown good activity in the esterification of various benzoic acids with methanol. mdpi.com
Lewis acids , such as compounds of tin, titanium, and zirconium, are also effective catalysts for esterification, particularly at higher temperatures. google.com These catalysts function by activating the carbonyl group of the carboxylic acid towards nucleophilic attack.
Recent Advances in Catalysis for Esterification of Benzoic Acids:
| Catalyst Type | Examples | Advantages |
| Solid Acids | Zeolites, Sulfated Zirconia, Ion-exchange Resins | Reusable, Non-corrosive, Environmentally friendly |
| Lewis Acids | Tin(II) compounds, Titanium alkoxides | High activity at elevated temperatures |
| Organocatalysts | 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions |
This table summarizes some advanced catalytic systems used in the esterification of benzoic acid derivatives.
Regioselective Functionalization of the Benzoic Acid Scaffold
The synthesis of the precursor, 4-isopropyl-2-hydroxybenzoic acid, requires the precise introduction of the hydroxyl and isopropyl groups onto the benzoic acid backbone. The positions of these substituents are critical to the identity and properties of the final product.
Ortho-Hydroxylation Techniques
The introduction of a hydroxyl group at the ortho position to a carboxyl group on a benzene (B151609) ring can be a challenging transformation due to the deactivating nature of the carboxyl group. However, several methods have been developed to achieve this regioselectivity.
One approach involves the use of strong bases to generate a dianion, which can then react with an electrophilic oxygen source. More modern methods often employ transition metal-catalyzed C-H activation. For instance, iron-assisted hydroxylation of benzoic acid to salicylic (B10762653) acid (2-hydroxybenzoic acid) has been achieved under mild conditions using hydrogen peroxide as the oxidant. rsc.org While this demonstrates the feasibility of ortho-hydroxylation, the specific application to a 4-isopropylbenzoic acid substrate would require further investigation to determine the directing effects of the isopropyl group.
Para-Isopropylation Methods for Aromatic Systems
The introduction of the isopropyl group at the para position relative to the hydroxyl group is commonly achieved through Friedel-Crafts alkylation. masterorganicchemistry.comyoutube.com This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comscribd.com
When starting with 2-hydroxybenzoic acid (salicylic acid), the hydroxyl group is a strong ortho-, para-directing group. Therefore, Friedel-Crafts alkylation would be expected to yield a mixture of products, with substitution occurring at the positions activated by the hydroxyl group. The steric hindrance at the position ortho to both the hydroxyl and carboxyl groups might favor substitution at the para position.
Key Parameters in Friedel-Crafts Alkylation:
| Parameter | Description |
| Aromatic Substrate | 2-Hydroxybenzoic Acid |
| Alkylating Agent | Isopropyl Chloride, Propene |
| Catalyst | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) |
| Solvent | Non-polar organic solvent (e.g., carbon disulfide, nitrobenzene) |
This table outlines the essential components of a Friedel-Crafts alkylation reaction for the synthesis of the precursor to this compound.
It is important to note that Friedel-Crafts alkylation reactions can be prone to side reactions such as polyalkylation and carbocation rearrangements. youtube.com Careful control of reaction conditions, including temperature and the ratio of reactants, is necessary to maximize the yield of the desired 4-isopropyl-2-hydroxybenzoic acid.
Control of Alkylation and Acylation Regioselectivity on Hydroxy/Amino Benzoates
The synthesis of specific isomers of substituted hydroxybenzoates, such as this compound, hinges on the regioselective control of alkylation and acylation reactions. The directing effects of the hydroxyl and ester functional groups on the aromatic ring play a crucial role in determining the position of incoming substituents. The hydroxyl group is an activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. Achieving substitution at the 4-position in a 2-hydroxybenzoate system requires careful selection of reagents and reaction conditions to favor para-alkylation relative to the hydroxyl group.
A plausible synthetic route to this compound involves a Friedel-Crafts alkylation of methyl salicylate (B1505791). In this reaction, the hydroxyl group's directing effect is dominant, favoring the introduction of the isopropyl group at the position para to it.
| Reaction Step | Reactants | Reagents/Catalyst | Product | Key Consideration |
| Esterification | Salicylic acid, Methanol | Sulfuric acid | Methyl Salicylate | Protection of the carboxylic acid to prevent side reactions. |
| Friedel-Crafts Alkylation | Methyl Salicylate, 2-chloropropane | Lewis Acid (e.g., AlCl₃) | This compound | Regioselective introduction of the isopropyl group at the para-position to the hydroxyl group. |
Synthesis of Related Isomeric and Analogous Compounds for Comparative Studies
To understand the structure-activity relationships and physicochemical properties of this compound, it is essential to synthesize and study its related isomers and analogs.
Methyl 2-Hydroxybenzoate (Methyl Salicylate) Analogs
Methyl salicylate is a common starting material for the synthesis of various derivatives. acs.org Its synthesis is typically achieved through the esterification of salicylic acid with methanol, often catalyzed by a strong acid like sulfuric acid. researchgate.netscribd.comsciencemadness.org
One common method involves refluxing salicylic acid and methanol in the presence of concentrated sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction. Another approach involves the diazotization of methyl anthranilate, followed by hydrolysis of the diazonium salt to yield methyl salicylate. acs.org
Derivatives of methyl salicylate can be prepared by reacting it with various electrophiles, targeting the phenolic hydroxyl group or the aromatic ring. For instance, a series of methyl salicylate derivatives bearing a piperazine (B1678402) moiety have been synthesized. researchgate.net
| Compound | Starting Material | Key Reagents | Reaction Type | Reference |
| Methyl Salicylate | Salicylic Acid | Methanol, Sulfuric Acid | Fischer Esterification | researchgate.netscribd.com |
| Methyl Salicylate | Methyl Anthranilate | NaNO₂, H₂SO₄ | Diazotization | acs.org |
| Piperazine-substituted Methyl Salicylates | Methyl Salicylate | K₂CO₃, Acetone, Piperazine | Nucleophilic Substitution | researchgate.net |
Methyl 4-Hydroxybenzoate (B8730719) (Methylparaben) Derivatives
Methylparaben is synthesized by the esterification of 4-hydroxybenzoic acid with methanol, typically using an acid catalyst such as sulfuric acid. ijfans.orgcabidigitallibrary.org Microwave-assisted synthesis using a solid acid catalyst like sodium hydrogen sulfate (B86663) has also been reported to be an efficient method. google.com The use of cation exchange resins as catalysts has been explored to simplify the purification process. google.com
Derivatives of methylparaben can be synthesized by targeting the phenolic hydroxyl group. For example, ether derivatives can be prepared by reacting methylparaben with an alkyl halide in the presence of a base. ijfans.org Additionally, hybrid molecules can be synthesized by coupling other carboxylic acids to the hydroxyl group using a coupling agent like DCC. ijfans.org
| Compound | Starting Material | Key Reagents/Catalyst | Reaction Condition | Yield (%) | Reference |
| Methylparaben | 4-Hydroxybenzoic Acid | Methanol, Sulfuric Acid | Reflux, 8 hrs | - | ijfans.org |
| Methylparaben | 4-Hydroxybenzoic Acid | Methanol, Sulfuric Acid, Toluene | Azeotropic distillation | 86.1 | cabidigitallibrary.org |
| Methylparaben | 4-Hydroxybenzoic Acid | Methanol, Sodium Hydrogen Sulfate | Microwave irradiation | - | google.com |
| Methylparaben Ether Derivatives | Methylparaben | Alkyl halide, K₂CO₃ | 45-50°C, 8 hrs | 70-80 | ijfans.org |
| Methylparaben Hybrid Esters | Methylparaben | Carboxylic acid, DCC, DMAP | Room Temperature, 24 hrs | 70-80 | ijfans.org |
Isopropyl Hydroxybenzoate Analogs
Isopropyl p-hydroxybenzoate (isopropylparaben) is synthesized by the esterification of p-hydroxybenzoic acid with isopropanol (B130326). One method involves the use of thionyl chloride to activate the carboxylic acid, which then reacts with isopropanol. google.comwikipedia.org This approach avoids the direct equilibrium of Fischer esterification and can lead to higher yields. google.com Another reported method involves the direct reaction of p-hydroxybenzoic acid and isopropanol at low temperature, followed by heating. wikipedia.org
| Compound | Starting Material | Key Reagents | Reaction Description | Reference |
| Isopropyl p-hydroxybenzoate | p-Hydroxybenzoic Acid, Isopropanol | Thionyl Chloride | Isopropanol reacts with thionyl chloride to form an intermediate which then reacts with p-hydroxybenzoic acid. | google.comwikipedia.org |
| Isopropyl p-hydroxybenzoate | p-Hydroxybenzoic Acid | Isopropanol | Stepwise addition at low temperature followed by heating. | wikipedia.org |
Other Substituted Methyl Hydroxybenzoates
The synthesis of other substituted methyl hydroxybenzoates often involves multi-step processes. For instance, nitro-substituted salicylic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters and their subsequent derivatization has also been reported. These compounds can be synthesized from the corresponding dihalogenated 4-hydroxybenzoic acids followed by esterification. researchgate.net
The synthesis of various isomers of hydroxybenzoic acids, such as 2-, 3-, and 4-hydroxybenzoic acid, can be achieved through different synthetic routes starting from simple aromatic precursors like benzene or phenol (B47542). youtube.com These acids can then be esterified to their corresponding methyl esters.
| Compound Class | General Synthetic Approach | Key Intermediates/Reactions | Reference |
| Nitro-substituted Salicylanilides | Nitration of salicylic acid followed by conversion to salicylanilides. | 4-Nitrosalicylic acid | nih.gov |
| 3,5-Dihalogeno-4-hydroxybenzoic acid methyl esters | Halogenation of 4-hydroxybenzoic acid followed by esterification. | 3,5-Dihalogeno-4-hydroxybenzoic acid | researchgate.net |
| Isomeric Methyl Hydroxybenzoates | Synthesis of the corresponding hydroxybenzoic acid from benzene/phenol followed by esterification. | Diazonium salts, Kolbe-Schmitt reaction | youtube.com |
In-Depth Analysis of this compound Reveals Limited Publicly Available Structural Data
A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific data regarding its specific molecular structure and conformational analysis. Despite extensive searches of chemical and crystallographic databases, no dedicated studies detailing its solid-state structure through single-crystal X-ray diffraction or its conformational landscape via computational methods were identified.
The inquiry, which aimed to construct a detailed profile of the compound, sought specific data points including crystallographic parameters, unit cell dimensions, and computational analyses of its gas-phase and solution-state conformations. Furthermore, information on the intermolecular interactions governing its crystalline and solution states was also a key area of interest.
While no direct experimental or computational studies for this compound were found, research on analogous compounds provides some context for the methodologies typically employed in such analyses. For instance, studies on related benzoate derivatives frequently utilize single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of atoms in the solid state. This technique would be essential for determining the crystal system, space group, and unit cell parameters of this compound.
In the realm of computational chemistry, density functional theory (DFT) and other quantum mechanical methods are standard tools for exploring the conformational possibilities of a molecule. Such studies on similar compounds often investigate the potential energy surface to identify stable conformers in the gas phase and the influence of solvents on the conformational equilibrium. These computational approaches also offer insights into the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are crucial for understanding the compound's behavior in different environments.
The absence of specific data for this compound suggests that it may not have been a subject of extensive academic or industrial research, or that such research has not been published in the public domain. Consequently, a detailed article on its molecular structure and conformation, as per the specified outline, cannot be generated at this time. Further experimental and computational research would be required to provide the necessary data for a comprehensive structural analysis of this particular compound.
Molecular Structure and Conformation Analysis of Methyl 4 Isopropyl 2 Hydroxybenzoate
Intermolecular Interactions in the Crystalline and Solution States
Hydrogen Bonding Networks
Hydrogen bonds are critical in defining the structure of hydroxybenzoate derivatives. In Methyl 4-Isopropyl-2-hydroxybenzoate, the presence of a hydroxyl group (-OH) as a hydrogen bond donor and a carbonyl oxygen within the methyl ester group as an acceptor allows for the formation of specific hydrogen bonding patterns.
Intramolecular Hydrogen Bonding: A significant feature of 2-hydroxybenzoate esters, such as methyl salicylate (B1505791), is the formation of a strong intramolecular hydrogen bond. study.com This occurs between the hydrogen of the hydroxyl group at the 2-position and the carbonyl oxygen of the adjacent ester group. This interaction creates a stable six-membered ring-like structure, which significantly influences the planarity and conformational rigidity of this portion of the molecule. A similar intramolecular O-H⋯O bond has been observed in related crystal structures. nih.govnih.gov
Intermolecular Hydrogen Bonding: While the intramolecular bond is prominent, intermolecular hydrogen bonds can also occur, particularly in the solid state. In some related structures, the hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of centrosymmetric dimers. nih.gov This type of interaction plays a crucial role in linking molecules into larger supramolecular assemblies, such as sheets or chains. nih.govresearchgate.net
The characteristics of these hydrogen bonds are summarized in the table below.
| Interaction Type | Donor Group | Acceptor Group | Typical Distance (H⋯O) | Effect on Structure |
| Intramolecular | 2-hydroxyl (-OH) | Ester Carbonyl (C=O) | ~2.05 Å nih.gov | Enforces planarity, creates a stable six-membered ring. |
| Intermolecular | 2-hydroxyl (-OH) | Ester Carbonyl (C=O) of adjacent molecule | ~2.53 Å nih.gov | Links molecules into dimers and extended networks. |
π-π Stacking Interactions
The aromatic benzene (B151609) ring is a core feature of this compound, enabling it to participate in π-π stacking interactions. These non-covalent interactions arise from the attraction between the electron clouds of adjacent aromatic rings and are fundamental to the packing of aromatic molecules in crystals. researchgate.net
| Interaction Type | Participating Groups | Typical Distance | Influence |
| π-π Stacking | Benzene rings of adjacent molecules | 3.3 - 3.8 Å | Stabilizes crystal packing, contributes to thermal stability. |
Van der Waals and Electrostatic Interactions
Electrostatic Interactions: These forces arise from the permanent dipoles associated with the polar functional groups. The hydroxyl (-OH) and methyl ester (-COOCH₃) groups create a non-uniform distribution of charge across the molecule, leading to dipole-dipole interactions. These electrostatic forces are stronger than van der Waals forces and play a significant role in orienting the molecules relative to one another to maximize attraction and minimize repulsion. nih.govnih.gov The interplay between repulsive electrostatic forces at a distance and attractive van der Waals forces at very short distances is a key determinant of intermolecular spacing. nih.gov
The contribution of these forces by different parts of the molecule is detailed below.
| Force Type | Key Molecular Feature(s) | Nature of Interaction | Role in Conformation |
| Van der Waals | Isopropyl group, Aromatic ring, Methyl group | Weak, short-range attraction | Contributes to overall packing and stability. |
| Electrostatic | Hydroxyl group (-OH), Ester group (-COOCH₃) | Attraction/repulsion between permanent dipoles | Orients molecules for optimal packing in the crystal lattice. |
Spectroscopic Characterization Techniques for Methyl 4 Isopropyl 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise structure of Methyl 4-Isopropyl-2-hydroxybenzoate can be determined.
Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms (protons) in a molecule. The spectrum for this compound is expected to show distinct signals for the hydroxyl, aromatic, methyl ester, and isopropyl protons.
The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet far downfield, typically in the range of δ 10.5-11.0 ppm, due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl group. The aromatic region will display signals for three protons on the benzene (B151609) ring. The proton at the C5 position, situated between the isopropyl and methyl ester groups, would likely appear as a doublet of doublets. stackexchange.com The other two aromatic protons at C3 and C6 would also show splitting patterns based on their coupling with neighboring protons. docbrown.infotruman.edu
The methyl ester (-OCH₃) group will present as a sharp singlet around δ 3.9 ppm. The isopropyl group will exhibit a characteristic splitting pattern: a septet for the single methine (-CH) proton around δ 3.0-3.3 ppm, coupled to the six equivalent methyl protons, which in turn will appear as a doublet around δ 1.2 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenolic OH | 10.7 | s (broad) |
| Aromatic H-6 | 7.7 | d |
| Aromatic H-5 | 7.3 | dd |
| Aromatic H-3 | 6.8 | d |
| Ester O-CH₃ | 3.9 | s |
| Isopropyl CH | 3.2 | septet |
| Isopropyl C(CH₃)₂ | 1.2 | d |
s = singlet, d = doublet, dd = doublet of doublets, septet = septet
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Due to the molecular symmetry, this compound is expected to show 11 distinct signals corresponding to its 11 carbon atoms.
The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield, typically around δ 170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C2) is expected around δ 160 ppm, while the carbon attached to the ester group (C1) will be near δ 112 ppm. The carbon with the isopropyl substituent (C4) is predicted to be around δ 145-150 ppm. chemicalbook.com The remaining aromatic carbons (C3, C5, C6) will have shifts influenced by these substituents. The methyl carbon of the ester group (-OCH₃) is expected around δ 52 ppm. For the isopropyl group, the methine carbon (-CH) will appear around δ 34 ppm and the two equivalent methyl carbons (-CH₃) will be the most upfield, around δ 24 ppm. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 170.5 |
| C2 (Ar-OH) | 160.0 |
| C4 (Ar-iPr) | 148.0 |
| C6 (Ar-H) | 131.0 |
| C5 (Ar-H) | 125.0 |
| C3 (Ar-H) | 118.0 |
| C1 (Ar-CO) | 112.5 |
| O-CH₃ (Ester) | 52.2 |
| CH (Isopropyl) | 34.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between:
The isopropyl methine proton (septet) and the isopropyl methyl protons (doublet).
Adjacent protons on the aromatic ring (e.g., H-5 with H-6 and H-3 with H-5, if applicable).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link the proton signals to their corresponding carbon signals in the predicted tables above. For example, it would show a cross-peak between the proton signal at δ 1.2 ppm and the carbon signal at δ 24.1 ppm, confirming their assignment to the isopropyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons. Key HMBC correlations would include:
From the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O) and the aromatic C1.
From the isopropyl methine proton (-CH) to the aromatic C4, C3, and C5.
From the aromatic protons (H-3, H-5, H-6) to their neighboring aromatic carbons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. A very broad and strong absorption band is expected in the 3100-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group. farmaceut.orgresearchgate.net
The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and methyl groups will appear just below and above 3000 cm⁻¹, respectively. A very strong and sharp absorption peak, characteristic of the ester C=O (carbonyl) stretching vibration, is expected around 1670-1690 cm⁻¹. iomcworld.com Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. Finally, strong C-O stretching bands for the ester and phenol (B47542) moieties are expected in the 1100-1300 cm⁻¹ range.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3100 - 3400 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong |
| C=O Stretch (Ester) | 1670 - 1690 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Modern computational chemistry provides powerful tools for predicting vibrational spectra. Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the vibrational frequencies and intensities of this compound can be calculated from first principles. internationalscholarsjournals.orgresearchgate.netnih.gov
These theoretical calculations provide a complete vibrational spectrum where each calculated frequency corresponds to a specific motion of the atoms in the molecule (e.g., O-H stretch, C=O bend). While the calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with the experimental FT-IR spectrum. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be performed on the calculated results to provide a quantitative assignment of each vibrational mode, confirming the interpretations of the experimental spectrum. internationalscholarsjournals.org This correlation between theoretical and experimental spectra provides a high degree of confidence in the structural characterization of the molecule.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves the dual purpose of determining the precise molecular mass and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of its elemental composition.
The molecular formula for this compound is C₁₁H₁₄O₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated mass can then be compared to the experimental value obtained from an HRMS instrument to confirm the molecular formula.
Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₄O₃)
| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 11 | 12.000000 | 132.000000 |
| Hydrogen | ¹H | 14 | 1.007825 | 14.109550 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | 194.094295 |
An HRMS analysis of a pure sample of this compound is expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, thus verifying its elemental formula.
Fragmentation Pattern Interpretation for Structural Confirmation
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure. For aromatic esters, fragmentation typically involves cleavages at the bonds adjacent to the carbonyl group and the aromatic ring. libretexts.orgyoutube.com
The expected fragmentation of this compound would likely proceed through several key pathways:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester's C-O bond would result in the loss of a methoxy group, leading to a prominent acylium ion.
Loss of an isopropyl group (•C₃H₇): The bond connecting the isopropyl group to the aromatic ring can break, resulting in a fragment corresponding to the loss of 43 mass units.
Loss of a methyl radical (•CH₃): A secondary fragmentation may occur from the isopropyl group, leading to the loss of a methyl radical.
The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org Ions that are stabilized by resonance, such as those retaining the aromatic ring, are typically more abundant.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Description | Proposed Fragment Structure | m/z (Nominal Mass) | Neutral Loss |
| Molecular Ion | [C₁₁H₁₄O₃]⁺• | 194 | - |
| Loss of methyl radical | [M - CH₃]⁺ | 179 | •CH₃ |
| Loss of methoxy radical | [M - OCH₃]⁺ | 163 | •OCH₃ |
| Loss of isopropyl group | [M - C₃H₇]⁺ | 151 | •C₃H₇ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores (light-absorbing groups).
The structure of this compound contains a substituted benzene ring, which is a strong chromophore. The presence of the hydroxyl (-OH) and ester (-COOCH₃) groups, which act as auxochromes, modifies the absorption profile of the benzene ring. The key electronic transitions expected for this molecule are π → π* and n → π*. libretexts.org
π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They are typically responsible for strong absorption bands in the UV region.
n → π Transitions:* These are lower-energy transitions involving the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths compared to π → π* transitions. libretexts.org
The conjugated system of the aromatic ring, along with the electron-donating hydroxyl group and the ester group, is expected to result in characteristic absorption maxima (λ_max) in the ultraviolet spectrum.
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Molecular Moiety | Expected Intensity |
| π → π | π → π | Substituted Benzene Ring | High |
| n → π | n → π | Carbonyl Group (Ester) | Low |
| n → π | n → π | Hydroxyl Group | Low |
Computational Chemistry and Quantum Chemical Studies on Methyl 4 Isopropyl 2 Hydroxybenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining optimized molecular geometries and exploring electronic properties.
Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of a molecule in its ground state can be precisely calculated. plos.org This process provides a stable, three-dimensional structure essential for all subsequent calculations.
Table 1: Illustrative Optimized Geometrical Parameters for Methyl 4-hydroxybenzoate (B8730719) (DFT/B3LYP/6-311G(d,p)) This table presents data for a related compound to illustrate the output of DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C1-C2 | 1.396 |
| C1-C6 | 1.394 | |
| C4-O8 | 1.365 | |
| C7=O10 | 1.214 | |
| Bond Angle (°) | C2-C1-C6 | 120.3 |
| C3-C4-C5 | 121.2 | |
| C1-C7-O9 | 111.9 | |
| Dihedral Angle (°) | C6-C1-C7-O10 | 179.9 |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. plos.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability. plos.orgresearchgate.net
These energies are used to calculate various quantum chemical parameters that describe the molecule's reactivity, such as chemical hardness, softness, electronegativity, and chemical potential. plos.org
Table 2: Illustrative Quantum Chemical Parameters for Methyl 4-hydroxybenzoate This table presents data for a related compound to illustrate the output of HOMO-LUMO analysis.
| Parameter | DFT/B3LYP (eV) | Hartree-Fock (HF) (eV) |
|---|---|---|
| EHOMO | -6.64 | -8.91 |
| ELUMO | -1.58 | 1.48 |
| Energy Gap (ΔE) | 5.06 | 10.39 |
| Ionization Potential (I) | 6.64 | 8.91 |
| Electron Affinity (A) | 1.58 | -1.48 |
| Hardness (η) | 2.53 | 5.20 |
| Softness (S) | 0.20 | 0.10 |
| Electronegativity (χ) | 4.11 | 3.72 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net For a molecule like Methyl 4-Isopropyl-2-hydroxybenzoate, the oxygen atoms of the hydroxyl and ester groups would be expected to be electron-rich (red), while the hydrogen atom of the hydroxyl group would be electron-poor (blue).
Hartree-Fock (HF) Method for Molecular Orbital Calculations
The Hartree-Fock (HF) method is another fundamental ab initio approach for obtaining the electronic wavefunction and energy of a quantum many-body system. researchgate.net Unlike DFT, the HF method does not approximate the exchange-correlation energy based on electron density but calculates the exchange energy exactly, while completely neglecting electron correlation. This often makes it computationally less intensive but also less accurate than DFT methods that include correlation effects. plos.org It is frequently used in conjunction with DFT to provide a comparative analysis of a molecule's electronic properties, as illustrated in Table 2, where the calculated HOMO-LUMO gap from HF is significantly larger than the value obtained from DFT. plos.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be mapped with properties like dnorm. The dnorm map uses a red-white-blue color scheme where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com
Table 3: Illustrative Contribution of Intermolecular Contacts for Methyl 4-hydroxybenzoate This table presents data for a related compound to illustrate the output of Hirshfeld surface analysis.
| Atomic Contact | Contribution to Hirshfeld Surface (%) |
|---|---|
| O···H / H···O | 29.7 |
| C···H / H···C | 20.8 |
| H···H | 19.3 |
| C···C | 11.2 |
| O···C / C···O | 10.6 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. This method is particularly useful for understanding how a molecule behaves in a more realistic, non-static environment, revealing information about its stability, folding processes, and binding mechanisms that cannot be captured by static quantum chemical calculations. No specific MD simulation studies for this compound were identified in the literature search.
Investigations into Bioactivity and Structure Activity Correlations of Methyl 4 Isopropyl 2 Hydroxybenzoate
In Vitro Assays for Antimicrobial Potential
No specific studies detailing the in vitro antimicrobial potential of Methyl 4-Isopropyl-2-hydroxybenzoate were identified in the searched scientific literature. While research exists on related compounds, such as parabens (esters of 4-hydroxybenzoic acid) and other derivatives of hydroxybenzoic acid which demonstrate antimicrobial properties, this data does not pertain to the specific isomeric structure of this compound. atamanchemicals.commedchemexpress.comglobalresearchonline.netnih.gov
Evaluation of Antifungal Activity Against Yeast and Mold Strains
A thorough search of scientific databases yielded no studies evaluating the antifungal activity of this compound against specific yeast and mold strains. Consequently, no data tables or detailed research findings on its efficacy as an antifungal agent can be provided.
Assessment of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
There is no available research that specifically assesses the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Therefore, information regarding its spectrum of activity, minimum inhibitory concentrations (MICs), or comparative efficacy is not available. While the general antibacterial properties of other hydroxybenzoic acid esters are known, these findings cannot be attributed to this compound due to differences in chemical structure. nih.govnih.govrsc.org
Mechanistic Studies of Antimicrobial Action
In the absence of primary research on its antimicrobial activity, no mechanistic studies on how this compound might exert such effects (e.g., enzyme inhibition, membrane disruption) have been published.
Ecological Interaction Studies
No research was found concerning the ecological interactions of this compound.
Antifeedant Activity Evaluation in Pest Control Models
No studies were identified that evaluated the antifeedant activity of this compound in any pest control models. Research into the antifeedant properties of other natural and synthetic compounds is extensive, but this specific compound has not been a subject of such investigations based on the available literature. mdpi.comnih.gov
Chemoreception Modulation in Ecological Systems
There is no available scientific information on the role of this compound in the modulation of chemoreception in any ecological systems.
Structure-Activity Relationship (SAR) Elucidation
The biological activity of phenolic compounds, including benzoate (B1203000) derivatives, is intricately linked to their chemical structure. The nature, position, and size of substituents on the benzene (B151609) ring can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn dictate its interaction with biological targets. For this compound, the interplay between the hydroxyl, carboxylate, and isopropyl groups is crucial in defining its bioactivity profile.
The structure-activity relationship (SAR) of phenolic acid esters, particularly in the context of their antimicrobial properties, has been a subject of considerable research. A general principle that has emerged from studies on various phenolic esters is that the length and branching of the alkyl chain significantly modulate bioactivity.
For esters of p-hydroxybenzoic acid (parabens), it is well-established that antimicrobial activity generally increases with the length of the alkyl chain in the ester group. cabidigitallibrary.orgglobalresearchonline.net This trend is often attributed to an increase in the compound's lipophilicity, which enhances its ability to partition into and disrupt microbial cell membranes. For instance, propylparaben (B1679720) and butylparaben (B1668127) are generally more potent antimicrobial agents than methylparaben or ethylparaben. nih.govresearchgate.net However, this increase in activity with chain length is often paralleled by a decrease in water solubility, which can limit their application. cabidigitallibrary.orgnih.gov
The following table summarizes the general trend of antimicrobial activity with increasing alkyl chain length for parabens, which serves as a predictive model for 4-alkyl-2-hydroxybenzoates.
| Alkyl Group | Relative Antimicrobial Activity |
| Methyl | Baseline |
| Ethyl | Increased |
| Propyl | Further Increased |
| Butyl | Generally Highest |
This table illustrates a general trend observed for parabens and is predictive for 4-alkyl-2-hydroxybenzoates.
The isopropyl group at the 4-position of this compound is a key structural feature that significantly influences its bioactivity. The presence of this branched alkyl group has several implications for the molecule's properties:
Increased Lipophilicity: The isopropyl group is more lipophilic than a methyl or ethyl group. This increased lipophilicity is expected to enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms. By disrupting the membrane integrity, the compound can exert its antimicrobial effects more efficiently. This principle aligns with the observed trend for other phenolic esters where increased alkyl chain length leads to greater antimicrobial potency. globalresearchonline.net
Steric Effects: The branched nature of the isopropyl group introduces a degree of steric bulk on the benzene ring. This can influence how the molecule interacts with specific binding sites on enzymes or receptors. Depending on the target, this steric hindrance could either enhance or diminish bioactivity. For instance, it might promote a more favorable binding conformation for one target while preventing interaction with another.
Electronic Effects: Alkyl groups, including the isopropyl group, are weakly electron-donating through an inductive effect. This can subtly influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring, which may, in turn, affect the compound's antioxidant potential and its ability to form hydrogen bonds with biological targets.
The following table outlines the anticipated effects of the isopropyl moiety on the physicochemical and bioactive properties of the parent methyl 2-hydroxybenzoate structure.
| Property | Impact of Isopropyl Group | Rationale |
| Lipophilicity | Increased | Addition of a non-polar alkyl group. |
| Water Solubility | Decreased | Increased hydrophobic character. |
| Antimicrobial Activity | Potentially Increased | Enhanced membrane permeability. |
| Steric Hindrance | Increased | Branched alkyl chain. |
A comparative analysis of this compound with its structural analogs, Methyl 2-hydroxybenzoate (methyl salicylate) and Methyl 4-hydroxybenzoate (B8730719) (methylparaben), provides valuable insights into its potential bioactivity.
Methyl 2-hydroxybenzoate (Methyl Salicylate): This compound is the parent structure lacking the 4-isopropyl substituent. It is known for its analgesic and anti-inflammatory properties and is used topically. europa.eu Its antimicrobial activity is generally considered to be moderate. mdpi.com The addition of a 4-isopropyl group to this structure to form this compound would be expected to increase its lipophilicity. This structural modification would likely lead to enhanced antimicrobial activity due to improved penetration of microbial cell membranes.
Methyl 4-hydroxybenzoate (Methylparaben): This compound is an isomer of methyl salicylate (B1505791) and a widely used antimicrobial preservative in cosmetics, food, and pharmaceuticals. nih.gov Its mechanism of action is thought to involve the disruption of membrane transport and inhibition of synthesis of DNA, RNA, and enzymes. The key structural difference is the position of the hydroxyl group (para vs. ortho in the target compound). The intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl in 2-hydroxybenzoates is absent in 4-hydroxybenzoates. This can affect properties such as acidity and interaction with target sites. The presence of the 4-isopropyl group in this compound, in addition to the ortho-hydroxyl arrangement, suggests a molecule with potentially greater lipophilicity and, consequently, a different and possibly enhanced spectrum of antimicrobial activity compared to methylparaben.
The table below provides a comparative summary of the structural features and predicted bioactivity of this compound and its analogs.
| Compound | Key Structural Features | Predicted Relative Antimicrobial Activity |
| This compound | 2-OH, 4-isopropyl | High |
| Methyl 2-hydroxybenzoate | 2-OH | Moderate |
| Methyl 4-hydroxybenzoate | 4-OH | Moderate to High |
The predicted relative antimicrobial activity is based on general SAR principles and requires experimental verification.
Analytical Chemistry Methodologies for Methyl 4 Isopropyl 2 Hydroxybenzoate
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for isolating Methyl 4-Isopropyl-2-hydroxybenzoate from complex matrices and for its initial identification. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of p-hydroxybenzoic acid esters, including structurally similar compounds like this compound. openaccesspub.orgnih.gov A common approach is the use of Reversed-Phase HPLC (RP-HPLC), which is effective for separating and quantifying various parabens in cosmetic and pharmaceutical products. researchgate.netaseancosmetics.orgnih.gov
Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. researchgate.net Chromatographic separation is frequently achieved on C8 or C18-bonded silica (B1680970) columns. nih.govthaiscience.info For instance, a simple, precise, and accurate RP-HPLC method for Methyl 4-hydroxybenzoate (B8730719) utilizes a mobile phase of methanol (B129727) and water (45:55 v/v) adjusted to pH 4.8, with a flow rate of 1.0 mL/min. researchgate.netresearchgate.net Detection is commonly performed using a UV detector set at a wavelength around 254 nm, where the hydroxybenzoate structure exhibits strong absorbance. nih.govresearchgate.net The retention time for analytes under these conditions is typically distinct, allowing for clear identification. For example, Methyl 4-hydroxybenzoate has been observed to have a retention time of 5.34 minutes. researchgate.netresearchgate.net
Validation of the HPLC method is critical to ensure its reliability and is performed according to established guidelines. This process confirms the method's specificity, accuracy, precision, and linearity. nih.govthaiscience.info The successful application of these methods to pharmaceutical formulations and environmental samples demonstrates their robustness for routine quality control analysis. researchgate.netresearchgate.net
Table 1: Typical HPLC Parameters for Analysis of Hydroxybenzoates
| Parameter | Typical Value/Condition | Source(s) |
| Column | Reversed-phase C8 or C18, 5 µm particle size | nih.govresearchgate.netresearchgate.net |
| Mobile Phase | Methanol:Water (e.g., 45:55 v/v) | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |
| Detection | UV at 254 nm | nih.govresearchgate.net |
| Injection Volume | 20 µL | researchgate.net |
| Internal Standard | Isopropyl 4-hydroxybenzoate or Ethylparaben | aseancosmetics.org |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of this compound. A reversed-phase TLC method using silanized silica gel as the stationary phase is effective for separating p-hydroxybenzoic acid and its various esters. openaccesspub.org
In this technique, a small amount of the sample is spotted onto a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase, such as a borate (B1201080) buffer with an organic solvent modifier. openaccesspub.org As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary and mobile phases. This differential migration results in the separation of the compounds into distinct spots. youtube.com
After development, the plate is dried, and the separated spots are visualized, commonly under a UV lamp at 250 nm. openaccesspub.org By comparing the retention factor (Rƒ) value of the product spot to that of the starting material and known standards, one can assess the completion of a reaction and the presence of impurities. youtube.com This makes TLC an invaluable tool for qualitative analysis in a synthesis workflow. openaccesspub.org
Microemulsion Electrokinetic Chromatography (MEEKC) is a powerful separation technique within the family of capillary electrophoresis that offers high selectivity and efficiency for analyzing neutral, hydrophobic compounds like this compound. researchgate.netnih.gov This method utilizes a microemulsion—a thermodynamically stable dispersion of oil, water, a surfactant, and a co-surfactant—as the separation medium. researchgate.net The oil droplets of the microemulsion act as a pseudostationary phase, allowing for the separation of analytes based on differences in their partitioning between the aqueous phase and the oil droplets. researchgate.netnih.gov
A validated MEEKC method has been successfully developed for the selective and quantitative determination of 4-hydroxybenzoates (parabens). researchgate.net The technique demonstrates high resolving power and can separate structurally similar esters. The use of an internal standard, such as 4-hydroxyacetophenone, can improve injection precision and detector linearity, making the method suitable for routine quality control testing. researchgate.net Furthermore, research has shown that MEEKC results for paraben content are consistent with those obtained from traditional HPLC analysis, validating its utility as a reliable analytical alternative. researchgate.net Optimization of MEEKC parameters, including microemulsion composition, applied voltage, and temperature, can lead to high-speed analyses with run times of less than one minute. nih.gov
Quantitative Analysis Techniques
Quantitative analysis is essential for determining the exact concentration of this compound in a sample. These techniques rely on the principles of calibration and the evaluation of method performance through recovery and precision studies.
The development of a calibration curve is a fundamental step in the quantitative analysis of this compound using instrumental methods like HPLC. A series of standard solutions with known concentrations of the analyte are prepared and analyzed. jchr.org A calibration curve is then constructed by plotting the instrumental response (e.g., peak area) against the corresponding concentration of the standard solutions. researchgate.netjchr.org
The linearity of the method is assessed over a specified concentration range. For hydroxybenzoates, linearity is often established in ranges such as 0.01–0.12 mg/mL. researchgate.net The relationship between concentration and response is typically evaluated using a least-squares regression analysis. A high correlation coefficient (R²), ideally close to 0.999 or greater, indicates a strong linear relationship. worktribe.comresearchgate.net This strong linearity is crucial for accurately calculating the concentration of the analyte in unknown samples by interpolating their response from the calibration curve. researchgate.netjchr.org
Table 2: Example Calibration Data for a Hydroxybenzoate Compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 1,050,000 |
| 20 | 2,100,000 |
| 40 | 4,150,000 |
| 80 | 8,400,000 |
| 120 | 12,500,000 |
| Regression Equation | y = 103,750x + 12,500 |
| Correlation Coefficient (R²) | 0.9998 |
Note: Data is hypothetical and for illustrative purposes, based on typical linearity ranges found in sources researchgate.net.
Recovery studies are performed to determine the accuracy of an analytical method. This involves adding a known amount of the pure analyte (spiking) to a sample matrix and then measuring the concentration using the developed method. The percentage of the spiked analyte that is detected is calculated as the percent recovery. High recovery rates, often in the range of 99-104%, indicate that the method is accurate and that the sample matrix does not significantly interfere with the analysis. nih.govthaiscience.info
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. worktribe.com
Intermediate Precision (Inter-day precision): The precision within a laboratory over a longer period, often on different days. worktribe.com
For a method to be considered precise, the RSD values should be low, typically less than 2-4%. nih.govresearchgate.net
Table 3: Inter-day and Intra-day Precision and Recovery Data for Methyl 4-hydroxybenzoate
| Concentration Level (mg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Average Recovery (%) |
| Low (0.01) | < 2% | < 2% | 99.85 |
| Medium (0.06) | < 2% | < 2% | 100.15 |
| High (0.12) | < 2% | < 2% | 99.95 |
Data adapted from findings for Methyl 4-hydroxybenzoate in source researchgate.net.
Application of Internal Standards for Enhanced Accuracy
The use of an internal standard is a common practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.
In the context of related compounds, such as parabens (e.g., methyl 4-hydroxybenzoate), studies have employed internal standards for their quantification. For instance, 4-hydroxyacetophenone has been utilized as an internal standard in the analysis of various 4-hydroxybenzoate esters by microemulsion electrokinetic chromatography to enhance injection precision and detector linearity. However, specific research detailing the selection and application of an internal standard for the precise quantification of this compound is not available in the searched literature. Therefore, no data tables or detailed research findings on this specific application can be provided.
Spectrophotometric Quantification Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the quantification of aromatic compounds that possess a chromophore. These methods are based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte in that solution (Beer-Lambert Law).
For a spectrophotometric method to be developed for this compound, fundamental parameters such as its wavelength of maximum absorbance (λmax) in a specific solvent would need to be determined. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
The existing literature within the search results does not provide specific details on spectrophotometric quantification methods for this compound. There is no information regarding its molar absorptivity, optimal wavelength for measurement, or established protocols for its quantification using this technique. Consequently, no data tables or detailed research findings can be presented for this section.
Natural Occurrence and Biosynthetic Pathways of Alkyl Hydroxybenzoate Esters
Identification in Plant and Fruit Metabolomes
Alkyl hydroxybenzoate esters have been identified as natural metabolites in a range of plant species and fruits. researchgate.netmdpi.com Their presence is thought to contribute to the plant's defense mechanisms against microbial pathogens. nih.gov For instance, Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) is known to occur naturally in several fruits, with notable concentrations found in blueberries. atamanchemicals.comnih.gov It has also been identified in other natural products such as cloudberry, white wine, and Bourbon vanilla. atamanchemicals.com
While the simple alkyl esters like methylparaben are documented, the natural occurrence of more complex structures such as Methyl 4-Isopropyl-2-hydroxybenzoate is not as widely reported in scientific literature. The focus of metabolic studies has largely been on the esters of 4-hydroxybenzoic acid. These compounds are considered plant metabolites, playing roles as antimicrobial and antifungal agents. atamanchemicals.comnih.gov
Below is a table summarizing the natural occurrence of some common alkyl hydroxybenzoate esters.
| Compound Name | Natural Source(s) | Reference(s) |
| Methyl 4-hydroxybenzoate | Blueberries, Cloudberry, White Wine, Bourbon Vanilla | atamanchemicals.com, nih.gov |
| p-Hydroxybenzoic acid | Cereals, Fruits, Vegetables, Spices | nih.gov |
This table is interactive. Click on the headers to sort the data.
Microbial Biosynthesis Pathways
The biosynthesis of alkyl hydroxybenzoate esters is not limited to plants; microorganisms are also capable of producing these compounds. A notable discovery was a marine bacterium from the genus Microbulbifer (strain A4B-17), isolated from an ascidian, which was found to produce 4-hydroxybenzoate (4HBA) along with its butyl, heptyl, and nonyl esters. nih.govresearchgate.net This was a significant finding as it was the first report of a microorganism biosynthesizing these compounds, which were previously thought to be primarily synthetic. nih.gov The bacterium produces these esters through the esterification of 4HBA, which it also synthesizes. researchgate.net
Researchers have also explored the potential for producing these esters in genetically engineered microbes. For example, methylparaben has been successfully produced in Escherichia coli. nih.gov This was achieved by introducing a plant enzyme, benzoic acid carboxyl methyltransferase, along with other recombinant enzymes to create a tyrosine-dependent biosynthetic pathway. nih.gov Microbial biosynthesis pathways generally involve the enzymatic conversion of precursor molecules like chorismate or shikimate to 4-hydroxybenzoate, which is then esterified. thesciencenotes.com
Key Microbial Producers of Alkyl Hydroxybenzoate Esters:
Microbulbifer sp. (strain A4B-17): Produces 4-hydroxybenzoate and its butyl, heptyl, and nonyl esters. nih.govresearchgate.net
Engineered Escherichia coli: Capable of producing methylparaben via an introduced plant enzyme-based pathway. nih.gov
Role as Natural Signaling Molecules or Chemical Defense Compounds
Alkyl hydroxybenzoate esters serve important ecological roles as both chemical defense compounds and signaling molecules. Their primary function in nature appears to be defensive, owing to their broad-spectrum antimicrobial and antifungal properties. researchgate.netresearchgate.net In plants, these compounds are believed to provide a natural defense against bacterial and fungal infections. nih.gov
The marine bacterium Microbulbifer is speculated to produce alkyl esters of 4HBA to inhibit the growth of competing microorganisms in its environment. nih.gov The mixture of butyl, heptyl, and nonyl esters produced by the bacterium was shown to be effective at preventing the growth of various yeasts, molds, and gram-positive bacteria. nih.govresearchgate.net The antimicrobial activity of these esters tends to increase with the length of the alkyl chain. researchgate.net
Beyond their defensive roles, some of these compounds function as signaling molecules or pheromones. Methyl 4-hydroxybenzoate, for example, acts as a pheromone for various insects and is a known component of the queen mandibular pheromone in bees. atamanchemicals.comwikipedia.org It also serves as a pheromone in wolves, where it is produced during estrus. wikipedia.org
| Compound | Organism/Context | Role | Reference(s) |
| Alkyl Hydroxybenzoate Esters | Plants | Chemical defense against microbes | nih.gov |
| Butyl, Heptyl, Nonyl Esters of 4HBA | Microbulbifer bacterium | Chemical defense against competing microbes | nih.gov, researchgate.net |
| Methyl 4-hydroxybenzoate | Insects (e.g., bees) | Pheromone (component of queen mandibular pheromone) | atamanchemicals.com, wikipedia.org |
| Methyl 4-hydroxybenzoate | Wolves | Pheromone (produced during estrus) | wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Future Research Directions and Unexplored Avenues for Methyl 4 Isopropyl 2 Hydroxybenzoate
Development of Novel and Sustainable Synthetic Routes
The synthesis of hydroxybenzoate esters, commonly known as parabens, has traditionally relied on methods that are not always environmentally benign. Future research should prioritize the development of green and sustainable synthetic pathways for Methyl 4-Isopropyl-2-hydroxybenzoate.
Current synthetic approaches for similar compounds often involve esterification of the corresponding carboxylic acid. For instance, the synthesis of various parabens has been achieved through the esterification of 4-hydroxybenzoic acid with the appropriate alcohol. Green chemistry principles can be applied to this process by exploring:
Heterogeneous Catalysis: The use of solid acid catalysts, such as montmorillonite K10 clay, has shown promise in the synthesis of parabens, offering advantages like easy separation and reusability. Future studies could investigate the efficacy of similar catalysts for the synthesis of this compound from 4-isopropyl-2-hydroxybenzoic acid and methanol (B129727).
Enzymatic Synthesis: Biocatalysis presents a highly specific and environmentally friendly alternative to chemical synthesis. Research into lipase-catalyzed esterification could yield a highly efficient and sustainable route to the target compound.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. Investigating its application in the esterification of 4-isopropyl-2-hydroxybenzoic acid could lead to a more efficient synthetic protocol.
Metabolic Engineering: The biosynthesis of 4-hydroxybenzoic acid derivatives in microorganisms like Escherichia coli has been demonstrated. nih.gov Future research could explore the possibility of engineering metabolic pathways to directly produce this compound from simple carbon sources.
A comparative table of potential synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Screening of various solid acid catalysts |
| Enzymatic Synthesis | High selectivity, mild reaction conditions | Identification of suitable lipases |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Optimization of reaction parameters |
| Metabolic Engineering | Use of renewable feedstocks, sustainable | Pathway engineering and host optimization |
In-depth Mechanistic Studies of Biological Interactions
Hydroxybenzoate esters are known to possess a range of biological activities, including antimicrobial and estrogenic effects. nih.govnih.gov However, the specific interactions of this compound with biological systems remain largely unknown.
Future research should focus on elucidating the mechanisms of action of this compound, which could include:
Antimicrobial Activity: Investigating its efficacy against a broad spectrum of bacteria and fungi is a crucial first step. Subsequent mechanistic studies could explore its effects on cell membrane integrity, enzyme inhibition, or disruption of cellular signaling pathways. The structure-activity relationship of substituted hydroxybenzoic acids suggests that the lipophilicity conferred by the isopropyl group may influence its antimicrobial potency. acs.org
Enzyme Inhibition: Salicylic (B10762653) acid and its derivatives are known to interact with various enzymes, including cyclooxygenases (COX). nih.gov It would be valuable to investigate whether this compound exhibits inhibitory activity against COX-1 and COX-2, or other relevant enzymes.
Receptor Binding Assays: Given the estrogenic potential of some parabens, it is imperative to assess the binding affinity of this compound for estrogen receptors. nih.gov This would provide critical insights into its potential endocrine-disrupting properties.
Cellular and Molecular Studies: Utilizing techniques such as transcriptomics and proteomics can provide a comprehensive view of the cellular response to exposure to this compound, identifying key pathways and molecular targets. For example, studies on methyl paraben have investigated its effects on intracellular Ca2+ concentration and histamine release in mast cells. nih.gov
Advanced Computational Modeling for Property Prediction
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity and physicochemical properties of chemical compounds. researchgate.net
Future research on this compound should leverage these in silico approaches to:
Develop QSAR Models: By compiling data on a series of related hydroxybenzoate esters, QSAR models can be developed to predict the antimicrobial, antifungal, or other biological activities of this compound. researchgate.net These models can identify key molecular descriptors that influence activity.
Molecular Docking Studies: Docking simulations can be used to predict the binding mode and affinity of this compound with specific protein targets, such as microbial enzymes or hormone receptors. researchgate.net This can guide the design of more potent and selective analogs.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This information is crucial for assessing its drug-likeness and potential for further development.
A table summarizing the potential applications of computational modeling is provided below:
| Computational Method | Application for this compound |
| QSAR | Prediction of biological activity based on molecular structure |
| Molecular Docking | Elucidation of binding interactions with protein targets |
| ADMET Prediction | Assessment of pharmacokinetic and toxicological properties |
Exploration of New Derivatization Strategies for Enhanced Bioactivity
Derivatization of the core this compound structure offers a promising strategy for enhancing its biological activity and tailoring its properties for specific applications.
Future research in this area could explore:
Modification of the Ester Group: Replacing the methyl group with other alkyl or aryl substituents could modulate the compound's lipophilicity and, consequently, its ability to penetrate biological membranes.
Substitution on the Aromatic Ring: Introducing additional functional groups onto the benzene (B151609) ring could lead to new interactions with biological targets and potentially enhance potency or introduce novel activities.
Formation of Conjugates: Linking this compound to other bioactive molecules, such as antimicrobial peptides or enzyme inhibitors, could result in synergistic effects and targeted delivery. The conjugation of phenazine-1-carboxylic acid with hydroxybenzoic acid esters has been shown to produce compounds with significant biological activity. nih.gov
Investigation into Role as a Building Block for Complex Molecules
Beyond its own potential bioactivity, this compound can serve as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups—the ester, the hydroxyl group, and the aromatic ring—provides several handles for further chemical transformations.
Future research could investigate its use in the synthesis of:
Natural Product Analogs: Many natural products with interesting biological activities contain substituted phenolic moieties. This compound could serve as a starting material for the synthesis of analogs of these natural products.
Novel Heterocyclic Compounds: The functional groups on the molecule can be utilized in cyclization reactions to construct novel heterocyclic scaffolds, which are often associated with diverse pharmacological properties.
Polymer Chemistry: Hydroxybenzoic acids are used in the production of liquid crystal polymers. researchgate.net The unique substitution pattern of this compound could be exploited to create novel polymers with tailored properties.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in fields ranging from materials science to medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
